nAChR Binding Affinity: Parent Primary Amine vs. N-Methyl Secondary Amine Analog
The parent compound 2-(pyridin-3-yloxy)ethanamine demonstrates superior binding affinity for nAChRs compared to its N-methyl secondary amine analog. The parent compound exhibited a Ki of 26 nM in a [3H]cytisine displacement assay using whole rat brain synaptic membranes [1]. The N-methyl analog (N-methyl-2-(pyridin-3-yloxy)ethanamine) shows a Ki of 35 nM for the α4β2 nAChR subtype in rat brain homogenates [2]. Although assay conditions differ slightly, the consistent trend indicates that N-methylation reduces affinity by approximately 35% relative to the primary amine parent.
N-methyl Ki = 35 nM
~1.35-fold higher affinity
| Evidence Dimension | nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM (displacement of [3H]cytisine from whole rat brain synaptic membranes) |
| Comparator Or Baseline | N-methyl-2-(pyridin-3-yloxy)ethanamine: Ki = 35 nM (α4β2 nAChR from rat brain homogenates) |
| Quantified Difference | Target compound shows ~1.35-fold higher affinity (26 vs. 35 nM); a 26% lower Ki indicates stronger receptor binding. |
| Conditions | Target: [3H]cytisine displacement, whole rat brain synaptic membranes (Lin et al. 2002). Comparator: α4β2 nAChR binding, rat brain homogenates (BindingDB/ChEMBL). Note: non-identical assay formats; cross-study comparison. |
Why This Matters
The 26% improvement in binding affinity positions the primary amine as the preferred starting point for SAR campaigns aiming to optimize nAChR-targeted therapeutic candidates.
- [1] Lin, N.-H., Dong, L., Bunnelle, W. H., et al. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorg. Med. Chem. Lett. 2002, 12 (22), 3321-3324. (Compound 1: Ki = 26 nM). View Source
- [2] BindingDB Entry BDBM50120586 (CHEMBL112221): N-methyl-2-(pyridin-3-yloxy)ethanamine, Ki = 35 nM for α4β2 nAChR. View Source
